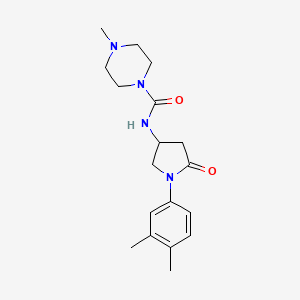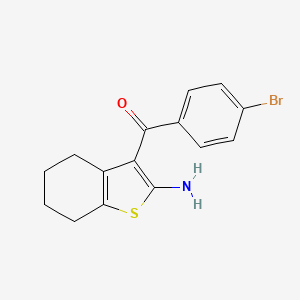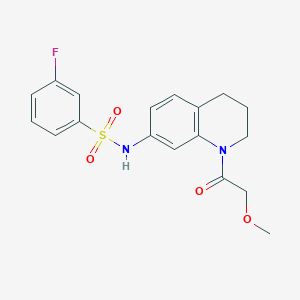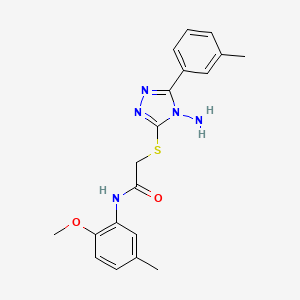![molecular formula C13H20N4O3S2 B2410938 Ethyl 2-[(5-{[(cyclohexylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate CAS No. 866042-11-7](/img/structure/B2410938.png)
Ethyl 2-[(5-{[(cyclohexylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-[(5-{[(cyclohexylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is a chemical compound with the molecular formula C13H20N4O3S2 . It is also known as Acetic acid, [ [5- [ [ (cyclohexylamino)carbonyl]amino]-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiadiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. This ring is attached to an acetic acid ethyl ester group and a cyclohexylamino carbonyl group .Scientific Research Applications
1. Synthesis and Pharmacological Properties
Ethyl 2-[(5-{[(cyclohexylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is synthesized and explored for its pharmacological properties. Compounds derived from similar synthesis methods have been investigated for their effects on the central nervous system (CNS) in mice (Maliszewska-Guz et al., 2005).
2. Anticonvulsant and Antiproliferative Agents
This chemical compound is part of a study focused on designing and synthesizing new 1,3,4-thiadiazoles as multi-targeted pharmacological scaffolds. The derivatives synthesized are discussed as prospective anticonvulsants and antiproliferative agents (Sych, Perekhoda, & Tsapko, 2016).
3. Inhibition of Kidney-Type Glutaminase
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a closely related compound, is evaluated as a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS), important in cancer research (Shukla et al., 2012).
4. Fungicidal Activity
Derivatives of this compound have shown preliminary evidence of fungicidal activity, particularly the pyrazolyl-substituted variants (El-Telbani, Swellem, & Nawwar, 2007).
5. Antimicrobial and Antifungal Action
This compound derivatives have been identified to have sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans (Sych et al., 2019).
6. Anti-inflammatory and Analgesic Agents
Novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, related to this compound, were synthesized and evaluated as anti-inflammatory and analgesic agents, showing significant in vitro activities (Shkair et al., 2016).
7. Antimicrobial Agents
The compound is related to derivatives synthesized and characterized for antimicrobial activities, particularly against pathogenic bacterial strains (Sah, Bidawat, Seth, & Gharu, 2014).
Properties
IUPAC Name |
ethyl 2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S2/c1-2-20-10(18)8-21-13-17-16-12(22-13)15-11(19)14-9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H2,14,15,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGVVJDCXMBWCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide](/img/structure/B2410859.png)


![3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2410862.png)
![5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole](/img/structure/B2410867.png)



![N-[(hydroxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2410874.png)
![4-({2,6-Dioxaspiro[4.5]decan-9-yl}carbamoyl)benzene-1-sulfonyl fluoride](/img/structure/B2410875.png)
![2-(1,3-Dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2410876.png)
![(2Z)-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2-[(4-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2410878.png)
